molecular formula C11H14N2O2 B15057031 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Cat. No.: B15057031
M. Wt: 206.24 g/mol
InChI Key: FAMXYZRZOOLXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of nicotinic acid, featuring a pyrrolidine ring attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid typically involves the reaction of 4-methyl nicotinic acid with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the pyrrolidine ring on the nicotinic acid backbone . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-4-phenyl-2-(pyrrolidin-1-yl)nicotinonitrile
  • 6-Pyrrolidin-1-yl-nicotinic acid
  • 4-Methyl-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid

Uniqueness

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is unique due to its specific structural features, such as the presence of both a methyl group and a pyrrolidine ring on the nicotinic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-8-6-10(13-4-2-3-5-13)12-7-9(8)11(14)15/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

FAMXYZRZOOLXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.